molecular formula C23H15ClN4O2 B11024628 2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11024628
M. Wt: 414.8 g/mol
InChI Key: CFUKGRQTHUBZLD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that combines chlorophenyl, pyridylmethyl, and pyrido[4,3-b][1,6]naphthyridine moieties

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chlorophenylamine, 3-pyridylmethylamine, and appropriate naphthyridine derivatives.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a cyclization agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-(2-Chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as:

    Pyrido[2,3-b]indol-4-ones: These compounds have a similar pyrido[4,3-b] structure but differ in the substituents and functional groups attached.

    Indolo[3,2-b]quinolines: These compounds share a similar core structure but have different substituents and functional groups.

    Pyrido[3,2-b][1,4]benzoxazines: These compounds have a similar pyrido[4,3-b] structure but differ in the heteroatoms and functional groups attached.

Properties

Molecular Formula

C23H15ClN4O2

Molecular Weight

414.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C23H15ClN4O2/c24-18-5-1-2-6-21(18)28-11-8-20-17(23(28)30)12-16-19(26-20)7-10-27(22(16)29)14-15-4-3-9-25-13-15/h1-13H,14H2

InChI Key

CFUKGRQTHUBZLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CN=CC=C5)Cl

Origin of Product

United States

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